![molecular formula C7H8O3S.H3N<br>C7H11NO3S B8688134 Ammonium toluenesulfonate CAS No. 26447-09-6](/img/structure/B8688134.png)
Ammonium toluenesulfonate
Overview
Description
Ammonium toluenesulfonate, also known as ammonium p-toluenesulfonate, is an organic compound with the molecular formula C7H11NO3S. It is the ammonium salt of p-toluenesulfonic acid, which is a derivative of toluene. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium toluenesulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with ammonium hydroxide. The sulfonation process involves reacting toluene with sulfuric acid to form p-toluenesulfonic acid, which is then neutralized with ammonium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ammonium toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonate derivatives.
Reduction: It can be reduced to produce toluene and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Toluene and related compounds.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
Ammonium toluenesulfonate has diverse applications across multiple fields, including chemistry, biology, medicine, and industrial processes. Below are detailed insights into its various applications:
Chemistry
- Reagent in Organic Synthesis : It is extensively used as a reagent for synthesizing sulfonate esters and other derivatives, facilitating various organic transformations.
- Catalysis : this compound serves as a catalyst in several reactions, particularly in dehydrative cyclization processes. It promotes the formation of γ-pyrones from 1,3,5-triketones through a specific catalytic mechanism that enhances reaction rates by creating a localized hydrophobic environment .
Biology
- Enzyme Mechanisms : The compound is employed in biochemical assays to study enzyme mechanisms. Its buffering capabilities help maintain pH stability during experiments.
- Antioxidant Studies : Research has shown that derivatives of sulfonamides, including those related to this compound, exhibit significant antioxidant properties, making them relevant in biological research .
Medicine
- Drug Delivery Systems : Investigations into its use in drug delivery systems highlight its potential as a stabilizer for pharmaceuticals. Its ability to enhance solubility and bioavailability of certain drugs is particularly noteworthy.
- Pharmacological Properties : Compounds derived from this compound have been studied for various pharmacological activities, including anti-inflammatory effects and potential applications in treating conditions like hypertension .
Industrial Applications
- Detergent and Dye Production : In industrial settings, this compound is utilized in the formulation of detergents and dyes due to its surfactant properties.
- Analytical Chemistry : It acts as a standard for checking accuracy in Total Nitrogen (TN) and Total Kjeldahl Nitrogen (TKN) determinations in wastewater analysis, aiding environmental monitoring efforts .
Case Study 1: Catalytic Activity
A study demonstrated that this compound can significantly accelerate dehydrative reactions compared to other catalysts. The research highlighted its effectiveness in promoting the cyclization of triketones into more complex structures, showcasing its utility in synthetic organic chemistry .
Case Study 2: Pharmaceutical Applications
In pharmaceutical research, this compound has been explored for enhancing the solubility of poorly soluble drugs. A study indicated that formulations incorporating this compound improved drug release profiles and bioavailability in animal models, suggesting its potential role in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of ammonium toluenesulfonate involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonate group can stabilize negative charges, making it an effective leaving group in nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds with other molecules makes it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium toluenesulfonate
- Potassium toluenesulfonate
- Lithium toluenesulfonate
- Methanesulfonate derivatives
Uniqueness
Ammonium toluenesulfonate is unique due to its ammonium cation, which provides different solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. Its ability to form hydrogen bonds and its strong acidic nature make it particularly useful in specific chemical and biochemical applications .
Properties
CAS No. |
26447-09-6 |
---|---|
Molecular Formula |
C7H8O3S.H3N C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
azane;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.H3N/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |
InChI Key |
IHRIVUSMZMVANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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